molecular formula C19H22Cl2N4O3S B2941089 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1330301-60-4

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2941089
CAS No.: 1330301-60-4
M. Wt: 457.37
InChI Key: KIQZLLBLRLDQMH-UHFFFAOYSA-N
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Description

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple stepsThe reaction conditions usually involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S.ClH/c1-13-11-16(22-27-13)18(25)24(6-2-5-23-7-9-26-10-8-23)19-21-15-4-3-14(20)12-17(15)28-19;/h3-4,11-12H,2,5-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQZLLBLRLDQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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